What is the chemical structure of Durallone?

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Compound of Interest		
Compound Name:	Durallone	
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An In-depth Technical Guide to Durallone

Disclaimer: The term "**Durallone**" is associated with a specific chemical compound. It should not be confused with DUROLANETM, a medical device composed of hyaluronic acid used for the treatment of osteoarthritis. This guide focuses exclusively on the chemical compound.

Introduction

Durallone is a naturally occurring isoflavone, a class of flavonoid compounds known for their diverse biological activities. It is primarily isolated from plant species of the Millettia genus, such as Millettia dura and Millettia pachyloba[1][2]. As a secondary metabolite, **Durallone** is part of the plant's defense mechanism and has been investigated for its potential therapeutic properties. Recent studies have highlighted its anti-inflammatory, antiplasmodial, and antifungal activities, making it a compound of interest for further research and drug development[2][3][4].

Chemical Structure and Properties

The chemical structure of **Durallone** has been elucidated using spectroscopic methods, including 1H NMR, 13C NMR, and LC-HRMS[2].

• IUPAC Name: 3-(3,4-dimethoxyphenyl)-6-methoxy-8,8-dimethylpyrano[2,3-h]chromen-4-one

Molecular Formula: C23H22O6

CAS Number: 173792-74-0



Physicochemical Properties

Property	Value	Source
Molecular Weight	394.4 g/mol	PubChem
XLogP3	4.5	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	6	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	394.14163842 Da	PubChem
Monoisotopic Mass	394.14163842 Da	PubChem
Topological Polar Surface Area	63.2 Ų	PubChem
Heavy Atom Count	29	PubChem
Complexity	683	PubChem

Biological Activity and Mechanism of Action

Durallone has demonstrated multiple biological activities, suggesting its potential as a lead compound for therapeutic applications.

Anti-inflammatory Activity

A molecular docking study has suggested that **Durallone** may exert anti-inflammatory effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme[4]. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. The study showed that **Durallone** exhibited a strong binding affinity for COX-2, with binding energies better than the standard drugs Valdecoxib and Lumiracoxib, while showing poor binding to the COX-1 enzyme[4]. This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.



Proposed Anti-inflammatory Mechanism of **Durallone**

Antiplasmodial Activity

Durallone is one of the compounds isolated from the stem bark of Millettia dura that has been tested for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria[3]. While the crude extract containing **Durallone** showed activity, the specific IC50 value for the pure compound was not detailed in the available literature[3].

Antifungal Activity

Research has identified **Durallone** as an active antifungal compound against the rice blast fungus, Magnaporthe oryzae[2]. It was shown to inhibit the conidial germination and appressorium formation of the fungus, which are crucial early steps in the infection process of the host plant[2].

Quantitative Data

The following table summarizes the available quantitative data for **Durallone**.

Assay	Target	Value	Units	Source
Molecular Docking	COX-1	Poor Binding	-	[4]
Molecular Docking	COX-2	-8.6 to -9.0	kcal/mol	[4]

Experimental Protocols

Extraction and Isolation of **Durallone** from Millettia dura

The following is a general protocol for the extraction and isolation of **Durallone** based on published methods[3].

 Plant Material Collection and Preparation: The stem bark of Millettia dura is collected, airdried, and pulverized.



- Extraction: The powdered plant material is extracted by cold percolation using a 1:1 (v/v) mixture of dichloromethane and methanol for 6 x 24 hours.
- Concentration: The resulting extract is concentrated using a rotary evaporator to yield a crude extract.
- Fractionation: A portion of the crude extract is subjected to column chromatography on silica gel.
- Elution: The column is eluted with a gradient of n-hexane and ethyl acetate.
- Isolation and Characterization: Fractions are collected and further purified to isolate pure compounds. The structure of **Durallone** is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry[2].

Workflow for Isolation and Characterization of **Durallone**

Molecular Docking Protocol for Anti-inflammatory Activity

The anti-inflammatory potential of **Durallone** was evaluated computationally using a molecular docking protocol[4].

- Protein Preparation: The 3D crystal structures of COX-1 and COX-2 enzymes are obtained from a protein data bank.
- Ligand Preparation: The 3D structure of **Durallone** is generated and optimized.
- Molecular Docking: Docking simulations are performed using software such as Autodock
 Vina to predict the binding affinity and interaction between **Durallone** and the active sites of
 the COX enzymes.
- Analysis: The binding energies are calculated, and the interactions (e.g., hydrogen bonds)
 between the ligand and the protein are analyzed to understand the binding mode.

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